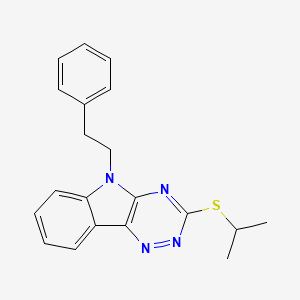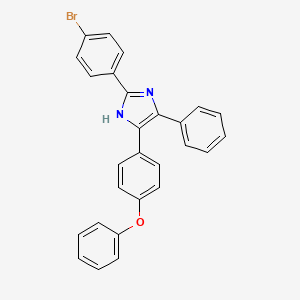
2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene is a complex organic compound that belongs to the class of tetraaza-fluorenes These compounds are characterized by their unique structure, which includes a fluorene core substituted with various functional groups
Méthodes De Préparation
The synthesis of 2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetraaza functionality: This step often involves the use of nitrogen-containing reagents under controlled conditions.
Substitution with isopropylsulfanyl and phenethyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed .
Applications De Recherche Scientifique
2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene involves its interaction with molecular targets such as enzymes or receptors. The isopropylsulfanyl and phenethyl groups play a crucial role in binding to these targets, influencing the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene include:
2-Isobutylsulfanyl-9-methyl-9H-1,3,4,9-tetraaza-fluorene: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and applications.
9H-1,3,4,9-Tetraaza-fluorene-2-thiol:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H20N4S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
5-(2-phenylethyl)-3-propan-2-ylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C20H20N4S/c1-14(2)25-20-21-19-18(22-23-20)16-10-6-7-11-17(16)24(19)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
LQLRRKSTIQVUSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15009466.png)
![1-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone](/img/structure/B15009472.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15009474.png)
![ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]alaninate](/img/structure/B15009492.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15009500.png)

![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester](/img/structure/B15009508.png)

![2-chloro-5-[(4Z)-4-(2,4-dichlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15009524.png)
![2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15009528.png)
![(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15009539.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15009543.png)
methanone](/img/structure/B15009545.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15009549.png)
